(3beta)-3,25-Dihydroxycholest-5-en-7-one
Overview
Description
(3beta)-3,25-Dihydroxycholest-5-en-7-one is a steroidal compound that belongs to the class of hydroxycholesterols. It is characterized by the presence of hydroxyl groups at the 3rd and 25th positions and a keto group at the 7th position on the cholest-5-ene backbone. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the biosynthesis of other steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3,25-Dihydroxycholest-5-en-7-one typically involves multi-step organic reactions starting from cholesterol or its derivatives. One common synthetic route includes the selective oxidation of cholesterol to introduce the keto group at the 7th position, followed by hydroxylation at the 25th position. The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent for the oxidation step, and catalytic amounts of osmium tetroxide (OsO4) for the hydroxylation step.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using microbial or enzymatic systems to achieve regioselective hydroxylation and oxidation. These methods are advantageous due to their specificity and environmentally friendly nature compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3,25-Dihydroxycholest-5-en-7-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl groups to keto groups.
Reduction: The keto group at the 7th position can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) can be used to convert hydroxyl groups to tosylates or mesylates, which can then undergo nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological activities and applications.
Scientific Research Applications
(3beta)-3,25-Dihydroxycholest-5-en-7-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: It serves as a probe to study cholesterol metabolism and its derivatives’ biological functions.
Medicine: Potential therapeutic applications include its use as a precursor for the synthesis of steroidal drugs.
Industry: It is used in the production of steroid-based products and as a biochemical reagent.
Mechanism of Action
The mechanism of action of (3beta)-3,25-Dihydroxycholest-5-en-7-one involves its interaction with specific molecular targets and pathways. It can act as a ligand for nuclear receptors, modulating gene expression and influencing various biological processes. The hydroxyl and keto groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound from which (3beta)-3,25-Dihydroxycholest-5-en-7-one is derived.
7-Ketocholesterol: Similar in structure but lacks the hydroxyl group at the 25th position.
25-Hydroxycholesterol: Similar but lacks the keto group at the 7th position.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups at the 3rd and 25th positions and a keto group at the 7th position
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-22,24,28,30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,24+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBVGGWSAXBLBE-BYJKJZODSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308740 | |
Record name | 7-keto-25-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64907-23-9 | |
Record name | 7-keto-25-Hydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64907-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-keto-25-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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